4,4-Dimethoxy-4-phenylbutan-1-amine
Description
4,4-Dimethoxy-4-phenylbutan-1-amine is a tertiary amine characterized by a butan-1-amine backbone substituted with two methoxy groups and a phenyl group at the 4-position. Structurally analogous compounds, such as 4,4-Dimethoxy-N,N-dimethylbutan-1-amine (C₈H₁₉NO₂), share the dimethoxy substitution but lack the phenyl group .
Properties
IUPAC Name |
4,4-dimethoxy-4-phenylbutan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-14-12(15-2,9-6-10-13)11-7-4-3-5-8-11/h3-5,7-8H,6,9-10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDDLCFQUSFLKJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCCN)(C1=CC=CC=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethoxy-4-phenylbutan-1-amine typically involves the reaction of 4-phenylbutan-1-amine with methanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methoxy groups at the fourth carbon position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as:
Reaction Setup: Mixing 4-phenylbutan-1-amine with methanol and an acid catalyst.
Reaction Control: Maintaining optimal temperature and pressure conditions to ensure complete conversion.
Purification: Using techniques such as distillation or crystallization to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethoxy-4-phenylbutan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it to amines or alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenylbutan-1-amines.
Scientific Research Applications
4,4-Dimethoxy-4-phenylbutan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the development of new chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dimethoxy-4-phenylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and targets involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 4,4-Dimethoxy-4-phenylbutan-1-amine with structurally related amines based on substituents, molecular weight, and key properties:
Physicochemical Properties
- Lipophilicity: The phenyl group in this compound increases lipophilicity compared to non-aromatic analogs like 4,4-Dimethoxy-N,N-dimethylbutan-1-amine. This property affects membrane permeability and bioavailability.
- Solubility: Methoxy groups improve water solubility relative to purely alkyl-substituted amines. For example, 4,4-Diethoxy-N-methylbutan-1-amine (C₉H₂₁NO₂) has lower solubility than its dimethoxy counterpart due to longer alkoxy chains .
Key Research Findings
- Synthetic Challenges : Introducing multiple substituents (e.g., methoxy, phenyl) on the same carbon requires protective strategies to avoid side reactions .
- Structure-Activity Relationships (SAR) : The position of methoxy groups significantly impacts biological activity. For instance, 3,4-dimethoxy substitution on a phenyl ring () shows higher receptor affinity than aliphatic dimethoxy groups .
- Thermal Stability : Dimethoxy-substituted amines exhibit lower thermal stability compared to ethoxy analogs, impacting industrial storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
